REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.N1C=CC=CC=1.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>ClCCl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([S:21]([CH3:20])(=[O:23])=[O:22])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated
|
Type
|
WASH
|
Details
|
washed with methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1CCN(CC1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |